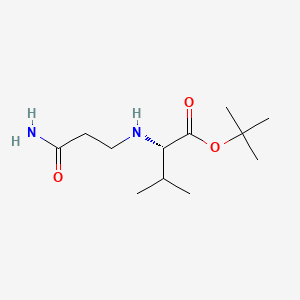

N-(3-Propanamido)-L-valine tert-Butyl Ester

Descripción general

Descripción

N-(3-Propanamido)-L-valine tert-Butyl Ester: is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a valine moiety, a propanamido group, and a tert-butyl ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Propanamido)-L-valine tert-Butyl Ester typically involves the following steps:

Protection of the Amino Group: The amino group of L-valine is protected using a tert-butyl ester to prevent unwanted reactions during subsequent steps.

Amidation: The protected L-valine is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form the propanamido derivative.

Deprotection: The final step involves the removal of the protecting group to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Análisis De Reacciones Químicas

Types of Reactions: N-(3-Propanamido)-L-valine tert-Butyl Ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Amidation: The amido group can participate in further amidation reactions to form more complex derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the amido or ester functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Amidation: Propanoyl chloride and a base like triethylamine.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: L-valine and propanoic acid.

Amidation: More complex amido derivatives.

Substitution: Substituted esters or amides.

Aplicaciones Científicas De Investigación

N-(3-Propanamido)-L-valine tert-Butyl Ester has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of N-(3-Propanamido)-L-valine tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites. It may also interact with cellular receptors and signaling pathways, influencing various physiological processes.

Comparación Con Compuestos Similares

N-(3-Propanamido)-L-alanine tert-Butyl Ester: Similar structure but with alanine instead of valine.

N-(3-Propanamido)-L-leucine tert-Butyl Ester: Similar structure but with leucine instead of valine.

N-(3-Propanamido)-L-isoleucine tert-Butyl Ester: Similar structure but with isoleucine instead of valine.

Uniqueness: N-(3-Propanamido)-L-valine tert-Butyl Ester is unique due to the presence of the valine moiety, which imparts specific chemical and biological properties. The compound’s structure allows for selective interactions with enzymes and receptors, making it a valuable tool in research and potential therapeutic applications.

Actividad Biológica

N-(3-Propanamido)-L-valine tert-butyl ester (CAS No. 192725-87-4) is a biochemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and proteomics research. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, drawing on diverse sources to provide a comprehensive overview.

- Molecular Formula : C12H24N2O3

- Molecular Weight : 244.33 g/mol

- CAS Number : 192725-87-4

These properties indicate that this compound is a relatively small molecule, which may facilitate its absorption and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the coupling of L-valine with a propanamide derivative followed by the introduction of a tert-butyl group. The synthetic route is crucial as it influences the compound's biological activity and stability.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated alongside other compounds for its efficacy against various breast cancer cell lines, including MCF-7 and SK-BR-3.

- Case Study : In vitro assays demonstrated that derivatives similar to this compound showed significant inhibition of cell growth in these cancer lines, suggesting a mechanism of action that may involve apoptosis or cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in tumor growth and proliferation. Research indicates that compounds with similar structures may inhibit specific enzymes or receptors critical for cancer cell survival.

Pharmacokinetics

Pharmacokinetic studies are essential to understanding how this compound behaves in biological systems. Key findings include:

- Metabolic Stability : The compound exhibits high metabolic stability in plasma and intestinal homogenate, which is advantageous for therapeutic applications .

- Tissue Distribution : Studies suggest favorable tissue distribution profiles, particularly in organs like the liver and kidneys, which may enhance its therapeutic efficacy while minimizing systemic toxicity .

Comparative Efficacy

To contextualize the efficacy of this compound, it can be compared with other known anticancer agents:

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Tamoxifen | MCF-7 | 0.1 | Estrogen receptor antagonist |

| Olaparib | MDA-MB-231 | 0.5 | PARP inhibitor |

The above table illustrates that while this compound shows promise, further quantitative studies are necessary to establish its comparative potency against established therapies.

Propiedades

IUPAC Name |

tert-butyl (2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-8(2)10(14-7-6-9(13)15)11(16)17-12(3,4)5/h8,10,14H,6-7H2,1-5H3,(H2,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZGFLXDPWEXRA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)NCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)C)NCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858340 | |

| Record name | tert-Butyl N-(3-amino-3-oxopropyl)-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192725-87-4 | |

| Record name | N-(3-Amino-3-oxopropyl)-L-valine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192725-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl N-(3-amino-3-oxopropyl)-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.